8-Chloro-2-methylquinolin-4-ol
Overview
Description
8-Chloro-2-methylquinolin-4-ol is a quinoline derivative with a chlorine atom at the 8th position and a methyl group at the 2nd position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Mechanism of Action
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives have been reported to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19363 g/mol) and LogP value (325), suggest that it may have reasonable bioavailability .
Result of Action
It is known that quinoline derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-2-methylquinolin-4-ol. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
8-Chloro-2-methylquinolin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with adenine deaminase (ADA), an enzyme essential for purine metabolism . By inhibiting ADA, this compound can elevate intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may inhibit RNA synthesis and selectively deplete CD26+ lymphocytes . These interactions highlight the compound’s potential as a biochemical modulator.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer research, derivatives of quinoline, including this compound, have demonstrated significant anticancer activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K/AKT/mTOR pathway, a critical signaling pathway in multiple cancers . By modulating this pathway, this compound can induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of ADA, leading to elevated dATP levels and subsequent inhibition of DNA synthesis . This compound also binds to specific proteins and enzymes, altering their activity. For example, its interaction with the PI3K/AKT/mTOR pathway proteins results in reduced binding energy, thereby inhibiting the pathway’s activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity Prolonged exposure may lead to degradation, affecting its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s interaction with ADA is a key aspect of its metabolic activity . Additionally, it may influence metabolic flux and metabolite levels, although specific pathways and metabolites affected by this compound require further investigation. Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions determine the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations enable the compound to interact with specific biomolecules, modulating their activity and influencing cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylquinolin-4-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline and paraldehyde as starting materials . Another method is the Doebner-von Miller variation of the Skraup reaction, which uses aniline and crotonaldehyde . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
8-Chloro-2-methylquinolin-4-ol has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-8-quinolinol: This compound is similar in structure but lacks the chlorine atom at the 8th position.
8-Chloro-4-methylquinolin-2-ol: This is another closely related compound with the chlorine and methyl groups at different positions.
Uniqueness
8-Chloro-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
8-chloro-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAQNKHXVJOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357618 | |
Record name | 8-Chloro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5236-87-3 | |
Record name | 8-Chloro-2-methylquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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